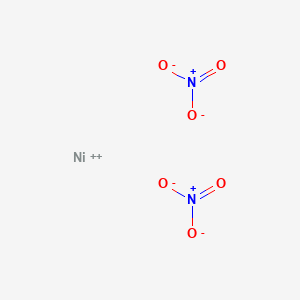

Nickel(II) nitrate hexahydrate

Overview

Description

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is a hydrated inorganic salt widely used in industrial and laboratory settings. Its molecular weight is 290.81 g/mol, and it appears as green crystalline solids with a melting point of 56°C and a density of 2.05 g/cm³ . The compound is highly soluble in water and ethanol, facilitating its use in synthesis, catalysis, and materials science. Key applications include:

- Catalyst Preparation: As a precursor for nickel-based nanocatalysts in hydrogenation and oxidation reactions .

- Electrode Materials: Synthesis of NiO nanoparticles for supercapacitors and battery electrodes .

- Coordination Polymers: Formation of metal-organic frameworks (MOFs) with tailored electrochemical properties .

Safety: Classified as hazardous (Carc. 1A, Skin Sens. 1), it requires strict handling protocols, including gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) nitrate hexahydrate can be synthesized by reacting nickel oxide (NiO) with nitric acid (HNO₃) in the presence of water. The reaction is as follows: [ \text{NiO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Ni(NO}_3\text{)}_2·6\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of nickel nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, nickel nitrate hexahydrate is produced by dissolving nickel metal or nickel carbonate in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to nickel metal or nickel oxide under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Often involves reducing agents like hydrogen gas or carbon monoxide.

Reduction: Typically requires high temperatures and reducing environments.

Substitution: Involves ligands such as thiocyanate (SCN⁻) or pyridine (C₅H₅N).

Major Products Formed:

- Nickel oxide (NiO)

- Nickel metal (Ni)

- Nickel thiocyanate (Ni(SCN)₂)

Scientific Research Applications

Catalytic Applications

Organic Synthesis:

Nickel(II) nitrate hexahydrate is utilized as a catalyst in organic synthesis processes. It facilitates various reactions due to its ability to form coordination complexes with organic substrates, enhancing reaction rates and selectivity .

Supported Catalysts:

It serves as a precursor for the synthesis of supported nickel catalysts. These catalysts are essential in chemical manufacturing processes, particularly in hydrogenation and oxidation reactions .

Case Study: Nickel Catalysts for Hydrogenation

A study demonstrated that nickel catalysts derived from this compound exhibited high activity in the hydrogenation of unsaturated hydrocarbons. The catalysts showed improved selectivity and stability compared to traditional methods, indicating their potential for industrial applications.

Electroplating

This compound is extensively used in electroplating processes to deposit nickel onto various substrates. The compound provides a source of nickel ions that contribute to the formation of a uniform and corrosion-resistant coating .

Data Table: Electroplating Characteristics

| Property | Value |

|---|---|

| Nickel Content | 20.1% Ni |

| Solubility | Highly soluble in water |

| Application | Electroplating |

Textile Dyeing

In the textile industry, this compound acts as a mordant, enhancing the binding of dyes to fabrics. This application improves color fastness and vibrancy in dyed textiles .

Case Study: Mordanting Process

Research indicated that using this compound as a mordant resulted in significantly improved color retention in cotton fabrics dyed with reactive dyes. The study found that fabrics treated with this compound exhibited less fading compared to untreated samples.

Synthesis of Advanced Materials

This compound is employed as a precursor in the production of advanced materials, including nickel sulfide-reduced graphene oxide composites and nickel oxide nanocrystals. These materials have applications in energy storage and semiconductor industries .

Data Table: Material Properties

| Material | Application |

|---|---|

| Nickel Sulfide-Reduced Graphene Oxide | Energy storage devices |

| Nickel Oxide Nanocrystals | Semiconductor applications |

Battery Applications

In battery technology, this compound is used to improve the cycling stability and rate capability of lithium manganese oxide (Li₂MnO₃). This enhancement is crucial for developing efficient energy storage systems .

Case Study: Lithium Manganese Oxide Batteries

A comparative study on Li₂MnO₃ batteries showed that incorporating this compound during synthesis resulted in batteries with higher capacity retention over multiple charge-discharge cycles.

Mechanism of Action

The mechanism by which nickel nitrate hexahydrate exerts its effects involves the interaction of nickel ions (Ni²⁺) with various molecular targets. In catalysis, nickel ions facilitate the formation and breaking of chemical bonds, enhancing reaction rates. In biological systems, nickel ions can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Thermal Decomposition Behavior

Nickel(II) nitrate hexahydrate decomposes endothermically upon heating, forming NiO at ~350°C (623 K). Comparable nitrates exhibit distinct decomposition pathways:

Key Insight: Ni(NO₃)₂·6H₂O exhibits intermediate thermal stability between Fe and Co nitrates, making it suitable for high-temperature syntheses like NiO production .

Solubility and Reactivity

All hexahydrate nitrates are water-soluble, but differences in solubility in organic solvents and reactivity influence their applications:

Key Insight : Ni nitrate's superior stability in hydrothermal conditions makes it preferable for MOF synthesis compared to Co and Cu analogues .

Electrochemical and Catalytic Performance

Nickel and cobalt nitrates are often used synergistically to enhance electrochemical performance:

Key Insight : Ni-Co composites outperform individual metal nitrates in energy storage, attributed to enhanced electron transfer and surface area .

Toxicity and Regulatory Considerations

Key Insight : Nickel nitrate’s stringent regulations necessitate safer alternatives like Fe nitrate in less critical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing high-purity Nickel(II) nitrate hexahydrate in laboratory settings?

- Methodological Answer : To synthesize high-purity this compound, dissolve nickel oxide (NiO) in concentrated nitric acid (HNO₃) under controlled heating (60–80°C). Filter the solution to remove insoluble impurities, then recrystallize by slow evaporation at room temperature. Purity is enhanced by using analytical-grade reagents (e.g., ≥99% NiO and HNO₃) and conducting post-synthesis characterization via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Co, Cu) . For ultra-high purity (≥99.999%), employ ion-exchange chromatography to remove cationic contaminants .

Q. How does the hygroscopic nature of this compound affect experimental reproducibility?

- Methodological Answer : The compound’s hygroscopicity can lead to inconsistent hydration states, altering stoichiometry in reactions. Store the reagent in a desiccator with anhydrous calcium chloride or silica gel. Prior to use, verify the mass loss via thermogravimetric analysis (TGA): the hexahydrate form decomposes at ~56.7°C, releasing water molecules. If decomposition exceeds 5%, discard the batch .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-approved N95 respirators if airborne dust is generated .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ gases) .

- Waste Disposal : Neutralize waste with sodium carbonate (Na₂CO₃) to precipitate nickel hydroxide (Ni(OH)₂), which is less bioavailable. Confirm compliance with local regulations for nickel-containing waste .

Advanced Research Questions

Q. How can conflicting data on the catalytic performance of Ni(NO₃)₂·6H₂O-derived nanomaterials be resolved?

- Methodological Answer : Contradictions often arise from variations in precursor decomposition kinetics. For example, calcination temperature impacts crystallinity and surface area of NiO catalysts. Use controlled thermal profiles (e.g., ramping at 5°C/min in air) and characterize intermediates with in situ X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis. Compare activity in standardized reactions (e.g., toluene oxidation) to isolate synthesis effects .

Q. What advanced techniques validate the structural integrity of Ni(NO₃)₂·6H₂O in coordination chemistry applications?

- Methodological Answer :

- Spectroscopy : Fourier-transform infrared (FTIR) identifies nitrate coordination modes (e.g., monodentate vs. bidentate). The hexahydrate exhibits characteristic O–H stretches (~3400 cm⁻¹) and nitrate asymmetric stretches (~1380 cm⁻¹) .

- Single-Crystal XRD : Resolve the octahedral geometry of [Ni(H₂O)₆]²⁺ cations and nitrate counterions. Lattice parameters should match reference data (e.g., space group P2₁/c, a = 6.78 Å) .

Q. Why do discrepancies exist in reported decomposition pathways of Ni(NO₃)₂·6H₂O?

- Methodological Answer : Decomposition mechanisms depend on atmospheric conditions. In air, the hexahydrate loses water at 56–200°C, forming anhydrous Ni(NO₃)₂, which further decomposes to NiO and NOₓ gases above 400°C. Under inert atmospheres, intermediate Ni₃(NO₃)₂(OH)₄ may form. Use coupled TGA-DSC-MS to track mass loss and gaseous byproducts, ensuring experimental conditions are explicitly documented .

Q. Key Research Recommendations

- Experimental Design : Standardize hydration state verification (via TGA) and impurity profiling (ICP-MS) to mitigate batch-to-batch variability.

- Data Reporting : Clearly document atmospheric conditions and thermal profiles in decomposition studies to resolve literature contradictions.

- Safety Compliance : Adopt institutional protocols for nickel compound handling, aligning with OSHA PEL (0.1 mg/m³ for inhalable Ni) .

Properties

CAS No. |

13478-00-7 |

|---|---|

Molecular Formula |

H3NNiO4 |

Molecular Weight |

139.722 g/mol |

IUPAC Name |

nickel;nitric acid;hydrate |

InChI |

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |

InChI Key |

QASNEOURHDSRRG-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Ni] |

Color/Form |

GREEN CRYSTALS |

density |

2.05 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

13138-45-9 14216-75-2 |

physical_description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

13478-00-7 (hexahydrate) |

solubility |

3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |

Synonyms |

nickel nitrate nickel nitrate hexahydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.